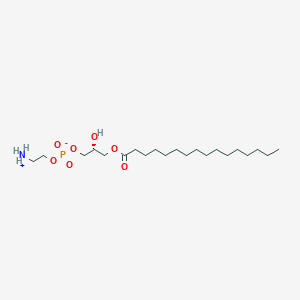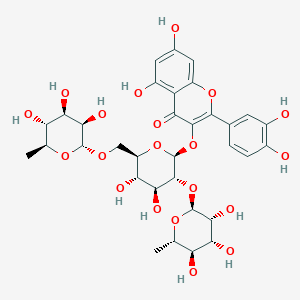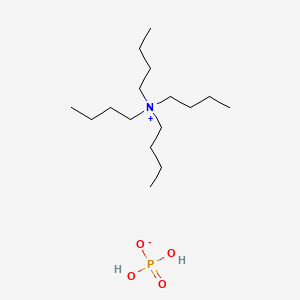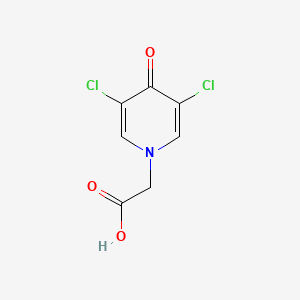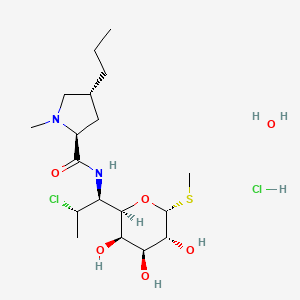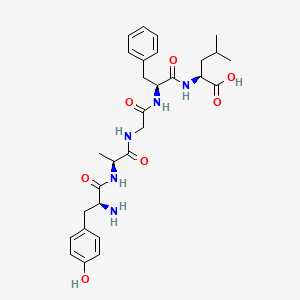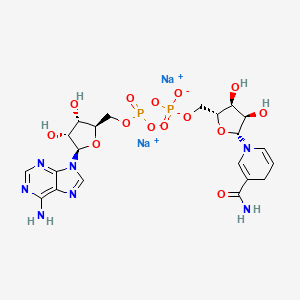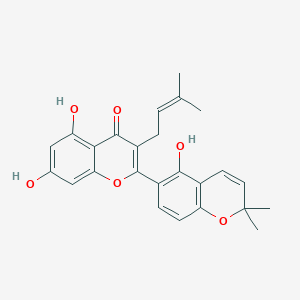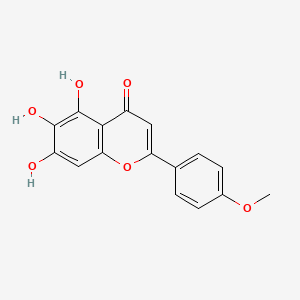
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 943006-45-9. It has a molecular weight of 161.57 and its IUPAC name is 6-chloro-5-fluoro-2-methyl-4-pyrimidinylamine . The compound is typically a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine involves a reaction with ammonia in methanol and water at 70°C for 2 hours . The reaction mixture is then cooled to room temperature, and a precipitate is formed. The reaction mixture is diluted with water and stirred for 30 minutes. The solids are collected by suction filtration, washed with water, and air-dried to give 4-amino-6-chloro-5-fluoro-2-methylpyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3, (H2,8,9,10) and the InChI key is RDJZOWUMMHRHDK-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.It is a solid at room temperature . The compound’s flash point is 110.5 . Its solubility is calculated to be 1.23 mg/ml .
Applications De Recherche Scientifique
1. Structural Analysis and Conformational Studies
- Studies on similar pyrimidine compounds, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been conducted to understand their crystal and molecular structures. This type of research provides insights into conformational differences, molecular interactions, and hydrogen-bonding interactions in such compounds, which is crucial for understanding the properties and potential applications of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (Odell, McCluskey, Failes, & Tiekink, 2007).
2. Reaction Mechanisms and Product Formation
- Research into the regioselective displacement reactions of similar pyrimidines with ammonia has been conducted. This includes studies on how different compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine react with ammonia, leading to the formation of products such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Such studies are significant for understanding the chemical behavior and potential synthetic pathways involving 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (Doulah et al., 2014).
3. Antiviral Research
- Analogous pyrimidines have been synthesized and evaluated for their potential as anti-HIV agents. These studies are crucial for developing new medicinal compounds and understanding how modifications to the pyrimidine structure can influence biological activity(Loksha, Pedersen, Loddo, & la Colla, 2016).
4. Synthesis and Biological Activity
- The synthesis and evaluation of pyrimidine derivatives for their antibacterial and antituberculous effects have been a focus of research. This includes the study of compounds like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, highlighting the potential of similar pyrimidines in pharmaceutical applications (Erkin & Krutikov, 2007).
- Chemical Synthesis and Mechanistic Studies
- Research on the synthesis of various pyrimidine compounds, including those with similar structures to 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, provides valuable insights. This includes understanding the kinetics and reaction mechanisms involved in the formation of such compounds, which is fundamental for chemical synthesis and applications in different fields (Brown & Waring, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-5-fluoro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJZOWUMMHRHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717410 | |
| Record name | 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | |
CAS RN |
943006-45-9 | |
| Record name | 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)

